![molecular formula C6H15BO3 B095027 Triethyl borate CAS No. 150-46-9](/img/structure/B95027.png)
Triethyl borate
Overview
Description
Triethyl borate (TEB) is a borate ester that is derived from boric acid and ethanol. It is a compound of interest in various chemical applications, including its use as an electrolyte additive in lithium-ion batteries. The research on TEB has focused on its ability to enhance the performance of high-voltage lithium-rich oxide cathodes by suppressing self-discharge, which is a significant issue for battery stability and efficiency .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of this compound, they do discuss the synthesis of related borate compounds and ligands. For instance, tris(2-pyridyl)borates have been synthesized and introduced as a new ligand family, indicating that the synthesis of borate compounds can be tuned to produce a variety of ligands for different applications . Similarly, the synthesis of tris(azolyl)borate ligands has been achieved, which completes the family of tris(azolyl)borate compounds . These studies suggest that the synthesis of borate esters like TEB can be achieved through analogous methods, involving the reaction of boric acid with the appropriate alcohol.
Molecular Structure Analysis
The molecular structure of TEB is not directly analyzed in the provided papers. However, the structure of related borate compounds has been studied. For example, tris(pentafluorophenyl)borane, a boron Lewis acid, has been used to catalyze various reactions due to its unique molecular structure . The structure of tris(2-pyridyl)borate ligands has been modified to suppress the formation of inert homoleptic complexes, which is relevant to understanding how the molecular structure of borate compounds can influence their reactivity and stability .
Chemical Reactions Analysis
TEB has been found to be effective in suppressing self-discharge in lithium-rich oxide cathodes when used as an electrolyte additive. The B–O and B–F bonds in the film formed by TEB on the cathode surface prevent electrolyte decomposition and protect the cathode from structural transformation . Other borate compounds, such as tris(pentafluorophenyl)borane, have been used to catalyze Friedel–Crafts reactions, demonstrating the reactivity of borate compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of TEB are inferred from its performance as an electrolyte additive. TEB forms a protective film on the cathode surface, which is attributed to the presence of B–O and B–F bonds. This film is more effective when formed by TEB compared to its analogs with longer alkyl chains, indicating that the alkyl chain length in borate esters can significantly affect their physical and chemical properties .
Relevant Case Studies
The case study of TEB as an electrolyte additive for lithium-ion batteries is particularly relevant. The study found that TEB effectively mitigates self-discharge behavior in high-voltage lithium-rich oxide cathodes, outperforming tripropyl borate (TPB) in this application. The effectiveness of TEB is attributed to the greater amount of B–O and B–F bond species in the protective film it forms on the cathode surface .
Scientific Research Applications
Triethyl borate is used as a film-forming electrolyte additive for high voltage lithium nickel manganese oxide (LNMO) cathodes. It improves capacity retention and suppresses LNMO shedding, contributing to higher performance in lithium-ion batteries (Chen et al., 2017).
It has been identified as an effective additive to suppress self-discharge in high voltage layered lithium-rich oxide cathodes for lithium-ion batteries. This compound contributes to the formation of protective films, which prevent electrolyte decomposition and protect the cathode from structural transformation (Li & Wang, 2020).
In the context of tribological applications, this compound shows promise as an additive in lubricants. It contributes to the formation of lubricating films, improving the tribological properties of the base oil (Liping et al., 2014).
This compound has also been used in the chemical vapor deposition (CVD) process for boron-doped diamond films. Its application aids in obtaining monocrystalline diamond layers with high boron content, crucial for semiconductor applications (Polushin et al., 2020).
Mechanism of Action
Target of Action
Triethyl borate is primarily a weak Lewis acid . Its primary targets are molecules that can interact with Lewis acids, such as those with lone pair electrons.
Mode of Action
This compound interacts with its targets through Lewis acid-base interactions . As a weak Lewis acid, it can accept a pair of nonbonding electrons from a Lewis base (a molecule with a lone pair of electrons). This interaction can lead to the formation of a coordinate covalent bond, resulting in changes to the target molecule’s structure and properties.
Biochemical Pathways
This compound is formed by the reaction of boric acid and ethanol in the presence of an acid catalyst . The reaction is an equilibrium reaction, and the rate of the forward reaction can be increased by removing the formed water from the reaction media by either azeotropic distillation or adsorption .
Result of Action
This compound has few applications, but it is used in special effects and pyrotechnics because it burns with a green flame . It is also used as a solvent and/or catalyst in the preparation of synthetic waxes, resins, paints, and varnishes . In addition, it is used as a component of some flame retardants in the textile industry and of some welding fluxes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
triethyl borate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSTXXYNEIHPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041674 | |
Record name | Triethyl borate | |
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Molecular Weight |
145.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an alcoholic odor; [Air Products MSDS] | |
Record name | Boric acid (H3BO3), triethyl ester | |
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Record name | Triethyl borate | |
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Vapor Pressure |
10.98 [mmHg] | |
Record name | Triethyl borate | |
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CAS RN |
150-46-9 | |
Record name | Triethyl borate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=150-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Boron triethoxide | |
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Record name | TRIETHYL BORATE | |
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Record name | Boric acid (H3BO3), triethyl ester | |
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Record name | Triethyl borate | |
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Record name | Triethyl borate | |
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Record name | BORON TRIETHOXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triethyl borate?
A1: this compound has the molecular formula B(OC2H5)3 and a molecular weight of 145.99 g/mol.
Q2: How does this compound interact with sodium borohydride in the presence of diselenides?
A2: this compound facilitates the reduction of disodium diselenide or sodium decyl diselenolate by sodium borohydride, a reaction that wouldn't occur otherwise. This suggests this compound might form an intermediate complex with the diselenide, enabling its reduction. []
Q3: Can this compound be used in the synthesis of α-bromoketones?
A3: Yes, reacting enol triethyl borates with N-bromosuccinimide (NBS) efficiently produces α-monobrominated ketones. []
Q4: Is this compound stable in the presence of water?
A4: this compound is susceptible to hydrolysis in the presence of water, forming boric acid and ethanol. [, , ]
Q5: How does the hydrolysis stability of a novel benzotriazole borate ester derivative (NHB) compare to this compound?
A5: The NHB compound exhibits significantly higher hydrolysis stability than this compound, with a hydrolysis time exceeding 1,220 times that of this compound. This enhanced stability is attributed to the coordination effect between the lone electron pair of the amino nitrogen atoms and the boron atom in NHB. []
Q6: What role does this compound play in the synthesis of silicon carbide from phenol resin-tetraethyl orthosilicate hybrids?
A6: this compound, along with a catalyst, promotes the formation of transparent solutions from turbid dispersions of tetraethyl orthosilicate and phenol resin, leading to gel formation. The resulting gels act as precursors for silicon carbide powder synthesis. The addition of this compound influences the morphology and size of the final silicon carbide powder. []
Q7: Can this compound be used to prepare boron-doped diamond films?
A7: Yes, this compound acts as a boron source and an etchant during the chemical vapor deposition of boron-doped diamond films. The oxygen atoms in this compound facilitate simultaneous deposition and etching, leading to highly boron-doped monocrystalline diamond layers with reduced structural imperfections. []
Q8: How does this compound contribute to the graphitization of SiO2 nanoparticles in chemical vapor deposition?
A8: this compound accelerates the carbothermal reduction of SiO2 nanoparticles during the chemical vapor deposition of graphitic carbon nanostructures. The presence of this compound enhances the yield of these nanostructures, suggesting its role in promoting SiC formation. []
Q9: What is the function of this compound in the asymmetric addition of dimethylzinc to α-ketoesters?
A9: this compound acts as an additive in the asymmetric addition of dimethylzinc to α-ketoesters catalyzed by (-)-MITH. This reaction yields chiral α-hydroxy esters with high enantioselectivities. []
Q10: How is this compound utilized in the synthesis of 1-trifluoromethyl-1-hydroxy-3-ketophosphonates and related compounds?
A10: this compound mediates the direct phosphonylation of acyltrifluoroacetones with various phosphorus reagents, yielding 1-trifluoromethyl-1-hydroxy-3-oxo-phosphonates, phosphinates, and phosphine oxides. []
Q11: What is the role of this compound in the synthesis of boron nitride nano spherical particles?
A11: this compound serves as a precursor for boron nitride synthesis. Combined with chemical vapor deposition and paralysis under an ammonia atmosphere, this method yields hexagonal boron nitride (h-BN) nanoparticles with spherical morphology. []
Q12: How is this compound used in the preparation of Tb-doped borosilicate glass films?
A12: this compound, along with silicon tetraethoxide, is used in a sol-gel method to deposit Tb-doped borosilicate glass films. The separate deposition of silicon and boron alkoxides prevents undesirable precipitation due to different hydrolysis rates. The resulting films exhibit enhanced fluorescence properties after firing. []
Q13: Can this compound be used to improve the aging characteristics of NTC thermistor thin films?
A13: Yes, incorporating this compound into the sol-gel synthesis of NTC thermistor oxide thin films enhances their aging characteristics. This is achieved by forming borosilicate nanocomposites within the thermistor oxide matrix. []
Q14: How do the deposition characteristics of this compound compare to trimethyl borate in BPSG film fabrication?
A14: this compound and trimethyl borate exhibit different deposition characteristics when used as boron sources in borophosphosilicate glass (BPSG) film fabrication. While trimethyl borate offers better uniformity, controlling its vapor pressure is crucial to achieving uniform boron concentration profiles in the films. []
Q15: What spectroscopic techniques are used to characterize this compound and its derivatives?
A15: Common spectroscopic techniques used to analyze this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD). [, , , , , ]
Q16: What information can be obtained from the spectroscopic analysis of this compound and its derivatives?
A16: Spectroscopic analysis provides valuable insights into the chemical structure, bonding characteristics, and phase composition of materials containing this compound. For instance, NMR studies reveal the silicon environments in silicon carbide precursors derived from this compound. FTIR analysis confirms the formation of hexagonal boron nitride from this compound. [, ]
Q17: What are the safety concerns associated with handling this compound?
A17: this compound is flammable and should be handled with caution. Lower alkyl borates, including this compound, require storage in approved areas. []
Q18: Is there any information on the environmental impact and degradation of this compound?
A18: While specific information on the environmental impact of this compound might be limited in the provided research, it's crucial to consider its potential effects on ecosystems and develop strategies for responsible waste management and mitigation.
Q19: What are some potential future research directions for this compound?
A19: Further research on this compound could explore its potential in various areas, including: * Developing environmentally friendly boron-containing additives with enhanced hydrolysis stability for lubricants. [] * Investigating its application in high-voltage lithium-ion batteries. [, ] * Exploring its use as a stabilizing surfactant for semiconductor nanoplatelets in polar solvents for optoelectronic applications. []
Q20: What are some alternative compounds to this compound in different applications?
A20: Depending on the specific application, alternative boron sources such as trimethyl borate, boron trifluoride etherate, borane-triphenyl borate, or other boron-containing precursors could be considered. [, ]
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